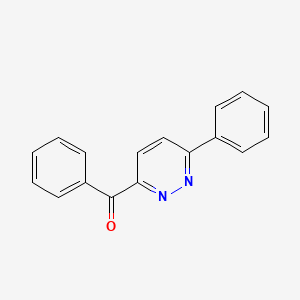
3-ベンゾイル-6-フェニルピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-6-phenylpyridazine is an organic compound belonging to the pyridazine family, characterized by a benzoyl group at the third position and a phenyl group at the sixth position of the pyridazine ring. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
科学的研究の応用
3-Benzoyl-6-phenylpyridazine has several applications in scientific research:
作用機序
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazinone derivatives, it can be inferred that multiple pathways could potentially be influenced .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic effects .
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 3-Benzoyl-6-phenylpyridazine are intriguing. It has been found to react with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes
Cellular Effects
As an acetylcholinesterase (AChE) inhibitor, it has been found to affect outward potassium current in acutely isolated rat hippocampal pyramidal neurons . This suggests that 3-Benzoyl-6-phenylpyridazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Benzoyl-6-phenylpyridazine is complex. It involves a series of reactions, including the Beckmann rearrangement, which has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine . This suggests that 3-Benzoyl-6-phenylpyridazine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Given its chemical stability and the nature of its reactions , it is reasonable to hypothesize that the effects of 3-Benzoyl-6-phenylpyridazine may change over time, potentially involving degradation and long-term effects on cellular function.
Metabolic Pathways
Given its reactions with hydroxylamine or its O-alkyl analogue , it is possible that 3-Benzoyl-6-phenylpyridazine may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
3-Benzoyl-6-phenylpyridazine can be synthesized through several methods. One common route involves the reaction of 3-benzoyl-6-phenylpyridazine with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Another method includes the reduction of phenyl (6-phenyl-pyridazin-3-yl)methanol using sodium borohydride (NaBH4) to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for 3-Benzoyl-6-phenylpyridazine are not well-documented, the synthesis typically involves standard organic synthesis techniques such as reduction, oxidation, and substitution reactions under controlled conditions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
3-Benzoyl-6-phenylpyridazine undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form phenyl (6-phenyl-pyridazin-3-yl)methanol using sodium borohydride.
Oxime Formation: Reaction with hydroxylamine to form 3-benzoyloxime-6-phenylpyridazine.
Beckmann Rearrangement: Conversion of 3-benzoyloxime-6-phenylpyridazine to 3-carboxanilide-6-phenylpyridazine under acidic conditions.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of ketone groups.
Hydroxylamine: Used for the formation of oximes.
Acetic Acid and Sulfuric Acid: Used in Beckmann rearrangement reactions.
Major Products
Phenyl (6-phenyl-pyridazin-3-yl)methanol: Formed by reduction.
3-Benzoyloxime-6-phenylpyridazine: Formed by reaction with hydroxylamine.
3-Carboxanilide-6-phenylpyridazine: Formed by Beckmann rearrangement.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Uniqueness
3-Benzoyl-6-phenylpyridazine is unique due to the presence of both benzoyl and phenyl groups, which may contribute to its distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development .
特性
IUPAC Name |
phenyl-(6-phenylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWOOBBLHKMRFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
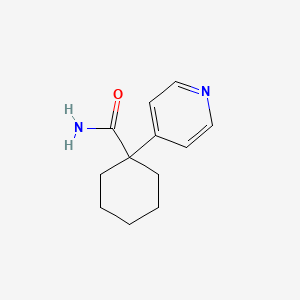
![N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2374091.png)
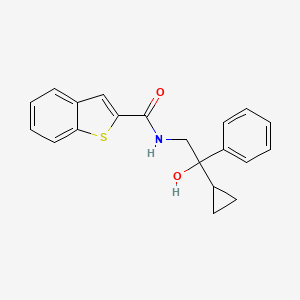

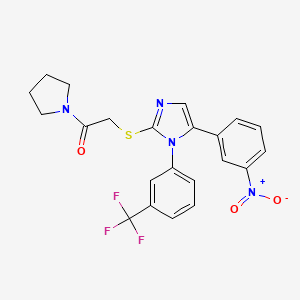
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2374096.png)
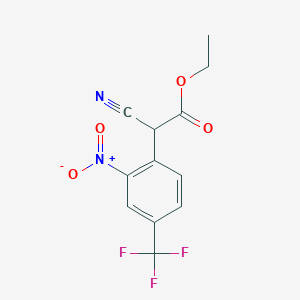
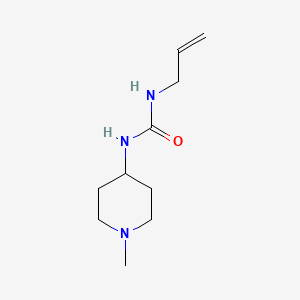
![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)

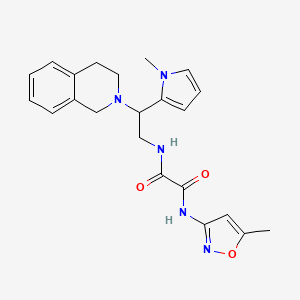
![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)
![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)
